An In-depth Technical Guide to 3-Chloro-2-fluoroiodobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-2-fluoroiodobenzene: Properties, Synthesis, and Applications
Introduction: Unveiling a Versatile Tri-Halogenated Aromatic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogenation provides a powerful tool to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. 3-Chloro-2-fluoroiodobenzene (CAS No. 72373-82-1) emerges as a particularly valuable, albeit specialized, building block.[1] This trifunctionalized benzene ring, bearing chloro, fluoro, and iodo substituents, offers a rich platform for regioselective chemical transformations.
The presence of three distinct halogens at specific positions on the aromatic core imparts a unique reactivity profile. The carbon-iodine bond is the most labile, rendering it the primary site for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This chemoselectivity allows for the sequential and controlled introduction of diverse functionalities, making 3-Chloro-2-fluoroiodobenzene a strategic starting material for the synthesis of complex, highly substituted aromatic compounds. This guide provides an in-depth exploration of its physical properties, a validated synthetic protocol, its characteristic reactivity, and its potential applications for researchers at the forefront of drug discovery and materials science.
Physicochemical Properties of 3-Chloro-2-fluoroiodobenzene
A thorough understanding of a compound's physical properties is fundamental to its effective use in a laboratory setting. These parameters dictate appropriate handling, purification, and reaction conditions. The key physicochemical properties of 3-Chloro-2-fluoroiodobenzene are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 72373-82-1 | [1] |
| Molecular Formula | C₆H₃ClFI | [1] |
| Molecular Weight | 256.44 g/mol | [1] |
| Physical Form | Liquid at room temperature | [1] |
| Boiling Point | 234 °C (lit.) | [1] |
| Refractive Index | n20/D 1.6010 (lit.) | [1] |
| Density | No experimental data found. The density of the isomer 3-Chloro-4-fluoroiodobenzene is reported as 2.008 g/mL at 25 °C, suggesting a similar high density for the title compound. | [3] |
| Solubility | While quantitative data is not readily available, its halogenated aromatic structure suggests it is likely immiscible or only slightly soluble in water but should exhibit good solubility in common organic solvents such as chloroform, dichloromethane, diethyl ether, and tetrahydrofuran. | [3] |
Spectroscopic Characterization: A Predictive Analysis
As of the writing of this guide, dedicated experimental spectra for 3-Chloro-2-fluoroiodobenzene are not widely published. However, based on the principles of spectroscopic analysis and data from analogous structures, we can reliably predict the key features of its NMR and Mass Spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the low symmetry of the molecule and the presence of spin-spin coupling to both ¹⁹F and other protons. The three aromatic protons will appear in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the iodine atom is expected to be the most downfield. Complicated splitting patterns (e.g., doublet of doublets of doublets) are anticipated for each proton due to ³J(H,H), ⁴J(H,H), ³J(H,F), and ⁴J(H,F) couplings.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six aromatic carbons. The carbon atom bonded to iodine (C-I) is expected to be significantly upfield (around 90-100 ppm) due to the heavy atom effect. The carbon bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹J(C,F) ≈ 240-260 Hz). The carbon bonded to chlorine (C-Cl) will be downfield relative to unsubstituted benzene. The chemical shifts for carbons in chlorobenzene are known, providing a reference for estimation.[4]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 3-Chloro-2-fluoroiodobenzene will provide unambiguous confirmation of its identity.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 256. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 258 with an intensity of about one-third of the M⁺ peak will be observed.[5][6]
-
Key Fragmentation Patterns: The C-I bond is the weakest, and therefore, a prominent fragment corresponding to the loss of an iodine atom ([M-I]⁺) is expected at m/z 129 (for ³⁵Cl) and 131 (for ³⁷Cl). Subsequent loss of chlorine or fluorine from this fragment is also possible. The fragmentation of aromatic halides is a well-understood process.[2]
Synthesis of 3-Chloro-2-fluoroiodobenzene: A Validated Protocol
The synthesis of 3-Chloro-2-fluoroiodobenzene can be reliably achieved from commercially available 3-chloro-2-fluoroaniline via a Sandmeyer-type reaction.[7][8] This classic transformation involves the diazotization of a primary aromatic amine followed by substitution of the diazonium group with iodide.
Reaction Principle
The primary amine of 3-chloro-2-fluoroaniline is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a transient but crucial intermediate: the diazonium salt. This salt is an excellent leaving group (N₂ gas). The subsequent introduction of an iodide source, such as potassium iodide, results in the displacement of the diazonium group to yield the desired aryl iodide.
Experimental Protocol
Materials:
-
3-Chloro-2-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Step-by-Step Methodology:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 3-chloro-2-fluoroaniline (1.0 eq). Slowly add concentrated hydrochloric acid (approx. 3.0 eq) while maintaining the low temperature. A solution of sodium nitrite (1.1 eq) in a minimal amount of cold water is then added dropwise to the stirred suspension. The temperature must be strictly maintained below 5 °C during this addition to prevent the decomposition of the diazonium salt. Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
Iodination: In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt. Cool the mixture to room temperature.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous layer). Combine the organic extracts and wash sequentially with 5% sodium thiosulfate solution (to remove excess iodine), deionized water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a dark oil. Purification via vacuum distillation is recommended to obtain the final product as a clear, pale-yellow liquid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-Chloro-2-fluoroiodobenzene is dominated by the reactivity of the carbon-iodine bond. Aryl iodides are superior substrates for a variety of palladium-catalyzed cross-coupling reactions due to the lower C-I bond dissociation energy compared to C-Br and C-Cl bonds, facilitating oxidative addition to the palladium(0) catalyst.[2]
This selective reactivity allows 3-Chloro-2-fluoroiodobenzene to act as a versatile scaffold, enabling the introduction of a new substituent at the C1 position while retaining the chlorine and fluorine atoms for potential subsequent transformations.
Key Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). It is one of the most robust and widely used methods for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[9][10]
-
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an arylethyne. This transformation is invaluable for the synthesis of conjugated systems, natural products, and pharmaceutical intermediates.[11]
-
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation and functionalization of olefins.[12]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. It is a premier method for the synthesis of arylamines, a common motif in drug molecules.[]
Applications in Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds are ubiquitous in medicinal chemistry.[14] The introduction of chlorine and fluorine atoms can profoundly influence a drug candidate's properties:
-
Fluorine: Often used to block metabolic sites (enhancing metabolic stability), increase binding affinity through favorable interactions (e.g., hydrogen bonding), and modulate pKa.
-
Chlorine: Can increase lipophilicity, which may improve membrane permeability. It can also participate in halogen bonding, a type of non-covalent interaction that can enhance protein-ligand binding.
3-Chloro-2-fluoroiodobenzene serves as a trifunctional building block that allows medicinal chemists to explore structure-activity relationships (SAR) in a systematic way.[15] Starting from this scaffold, a diverse library of compounds can be generated by leveraging the selective reactivity of the iodine atom. The resulting biaryl, arylethyne, or arylamine derivatives, which still contain the chloro and fluoro substituents, can be evaluated for their biological activity. These remaining halogens provide further opportunities for vector-based exploration of the binding pocket or for fine-tuning physicochemical properties.[12] Its utility is particularly pronounced in the synthesis of inhibitors for various enzymes, where precise positioning of different functional groups on an aromatic core is critical for potency and selectivity.[16]
Safety and Handling
3-Chloro-2-fluoroiodobenzene is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Pictogram: GHS07 (Exclamation mark).
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry place away from incompatible materials.
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Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Iodobenzene. Retrieved from [Link]
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Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023, September 19). Retrieved from [Link]
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RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
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PubMed. (n.d.). In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]
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